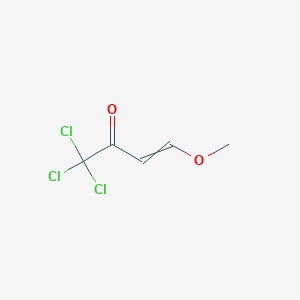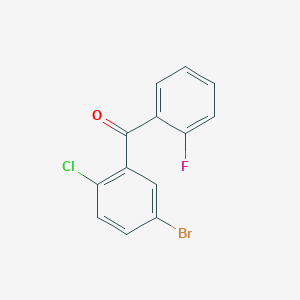
1,1,1-Trichloro-4-methoxybut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-4-methoxybut-3-en-2-one is an organic compound with the molecular formula C5H5Cl3O2 It is a derivative of butenone, characterized by the presence of three chlorine atoms and a methoxy group attached to the butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-methoxybut-3-en-2-one typically involves the chlorination of 4-methoxybut-3-en-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichloro-4-methoxybut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted butenone derivatives .
Applications De Recherche Scientifique
1,1,1-Trichloro-4-methoxybut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with biological molecules makes it a useful tool in biochemical research.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its reactivity and functional groups make it a candidate for designing new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-4-methoxybut-3-en-2-one involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the electrophilic carbonyl group and the chlorine atoms, which can participate in nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-4-ethoxybut-3-en-2-one: This compound is similar in structure but has an ethoxy group instead of a methoxy group.
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: This compound contains a trifluoromethyl group instead of chlorine atoms.
Uniqueness
1,1,1-Trichloro-4-methoxybut-3-en-2-one is unique due to the combination of its methoxy group and three chlorine atoms. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity towards nucleophiles. These properties make it a valuable compound in various fields of research and industrial applications .
Propriétés
Numéro CAS |
138149-14-1 |
|---|---|
Formule moléculaire |
C5H5Cl3O2 |
Poids moléculaire |
203.45 g/mol |
Nom IUPAC |
1,1,1-trichloro-4-methoxybut-3-en-2-one |
InChI |
InChI=1S/C5H5Cl3O2/c1-10-3-2-4(9)5(6,7)8/h2-3H,1H3 |
Clé InChI |
ZSYGAPOLAJMDGA-UHFFFAOYSA-N |
SMILES canonique |
COC=CC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate](/img/structure/B13435361.png)
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)




![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)

![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)


